Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride
Description
Properties
IUPAC Name |
ethyl 4-prop-2-enylpiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-3-5-11(10(13)14-4-2)6-8-12-9-7-11;/h3,12H,1,4-9H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMKTWLYWWGNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)CC=C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700202 | |
| Record name | Ethyl 4-(prop-2-en-1-yl)piperidine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-51-3 | |
| Record name | Ethyl 4-(prop-2-en-1-yl)piperidine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 234.74 g/mol. It is a hydrochloride salt of ethyl 4-allyl-4-piperidinecarboxylate, characterized by the presence of an allyl group attached to a piperidine ring, enhancing its reactivity and biological activity compared to other piperidine derivatives.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, which may hold therapeutic potential for conditions characterized by cholinergic deficits, such as Alzheimer's disease.
Summary of Mechanism
- Inhibition of Acetylcholinesterase : Enhances cholinergic signaling.
- Potential Effects on Neurotransmitter Systems : May influence other neurotransmitter receptors and enzymes.
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties through its modulation of cholinergic pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to establish efficacy against specific pathogens.
- Enzyme Interactions : Ongoing studies are exploring its interactions with various enzymes beyond AChE, which could elucidate additional pharmacological applications.
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound resulted in improved cognitive function in models of induced neurodegeneration. The compound's ability to inhibit AChE was linked to increased levels of acetylcholine in the brain, suggesting a mechanism for its neuroprotective effects.
Case Study 2: Antimicrobial Activity
In vitro assays revealed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria. The exact mechanism remains under investigation, but it is hypothesized that the compound disrupts bacterial cell wall synthesis or function.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 4-piperidinecarboxylate | Lacks the allyl group; primarily used as an intermediate. | |
| N-Boc-piperidine | Contains a Boc protecting group; used in synthetic applications. | |
| Ethyl 4-amino-1-piperidinecarboxylate | Contains an amino group; useful in different synthetic applications. |
The presence of the allyl group in this compound enhances its reactivity and potential for further functionalization compared to other derivatives.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride with key analogs:
Key Observations :
- Solubility: Hydrochloride salts generally exhibit improved aqueous solubility. Ethyl 4-methylpiperidine-4-carboxylate hydrochloride is explicitly noted as soluble in water and ethanol .
- Thermal Stability : Ethyl 4-piperidone-3-carboxylate hydrochloride has a well-defined melting point (172–175°C), suggesting higher crystallinity compared to alkyl-substituted analogs .
Preparation Methods
Synthesis of Ethyl 4-piperidinecarboxylate Core
The foundational step in preparing Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride is the synthesis of Ethyl 4-piperidinecarboxylate, which serves as the core scaffold.
- Starting Materials: Isonipecotic acid and absolute ethanol.
- Reagents: Thionyl chloride (SOCl2).
- Conditions: The isonipecotic acid is dissolved in absolute ethanol and cooled to 0 °C. Thionyl chloride is added dropwise, followed by stirring and refluxing for 48 hours.
- Work-up: Removal of solvent under vacuum, extraction with ethyl acetate (EtOAc), washing with 10% sodium hydroxide (NaOH), drying over anhydrous sodium sulfate (Na2SO4), filtration, and concentration under vacuum.
- Yield: Approximately 94%.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | Isonipecotic acid + EtOH + SOCl2, 0 °C to reflux 48 h | Ethyl 4-piperidinecarboxylate | 94 | Clear oil obtained; purified by washing and drying |
- ^1H NMR (400 MHz, CDCl3): Signals consistent with ethyl ester and piperidine ring protons.
This method is well-established and provides a high yield of the ethyl ester intermediate, which is critical for further functionalization.
Formation of Hydrochloride Salt
The final step to obtain this compound involves converting the free base into its hydrochloride salt, which improves stability and handling.
- Dissolve the free base in an organic solvent such as ethyl acetate or ethanol.
- Bubble dry hydrogen chloride gas or add anhydrous hydrogen chloride solution.
- Precipitation of the hydrochloride salt occurs.
- Filtration and drying under vacuum yield the hydrochloride salt.
| Free Base | HCl Source | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Ethyl 4-allyl-4-piperidinecarboxylate | Dry HCl gas or 1M HCl in Et2O | Ethyl acetate/EtOH | 0 °C to RT | 1-2 h | >90 | Produces stable hydrochloride salt |
This salt formation step is standard for amine-containing compounds to enhance solubility and crystallinity.
Summary Table of Preparation Steps
Research Findings and Notes
- The esterification step using thionyl chloride in ethanol is highly efficient, providing a high-purity ethyl ester intermediate.
- Allylation at the 4-position requires careful control of reaction conditions to avoid over-alkylation or side reactions.
- The hydrochloride salt formation is straightforward and yields a stable crystalline product suitable for further applications.
- Alternative synthetic routes involving aza-Michael reactions and vinylmagnesium bromide have been explored for related piperidine derivatives, indicating potential for stereoselective or chiral versions of this compound.
- Purification typically involves standard organic extraction and crystallization techniques; column chromatography may be used for intermediates if necessary.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
